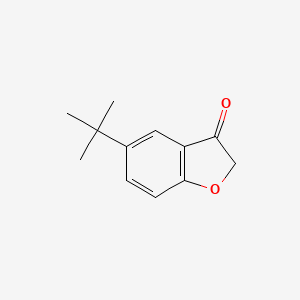

5-(tert-Butyl)benzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

5-tert-butyl-1-benzofuran-3-one |

InChI |

InChI=1S/C12H14O2/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-6H,7H2,1-3H3 |

InChI Key |

IGHABWOKBPUCCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC2=O |

Origin of Product |

United States |

The Pivotal Role of Benzofuran 3 2h One Scaffolds in Modern Synthetic Organic Chemistry

The benzofuran-3(2H)-one scaffold is a cornerstone in the edifice of modern synthetic organic chemistry, valued for its utility as a versatile intermediate in the synthesis of a wide array of complex organic molecules. mdpi.com This structural motif is not only a synthetic curiosity but is also found at the core of numerous natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities. scienceopen.comnih.gov The inherent reactivity of the benzofuran-3(2H)-one system allows for various chemical transformations, making it an attractive starting point for the construction of diverse molecular architectures. organic-chemistry.orgresearchgate.net

The significance of this scaffold is underscored by its presence in compounds that have demonstrated potential as anticancer, antibacterial, and antifungal agents. mdpi.comnih.gov For instance, derivatives of this scaffold have been investigated for their inhibitory activity against enzymes like DNA gyrase, which is a validated target in Mycobacterium tuberculosis. researchgate.net The adaptability of the benzofuran-3(2H)-one core enables chemists to introduce a variety of substituents, thereby fine-tuning the biological and chemical properties of the resulting molecules. This modularity is a key reason for its enduring importance in the development of new therapeutic agents and other functional organic materials. scienceopen.com

An Overview of Substituted Benzofuran 3 2h One Derivatives

The chemical landscape of benzofuran-3(2H)-one derivatives is vast and diverse, with substitutions at various positions of the bicyclic ring system leading to a wide range of compounds with distinct properties. The introduction of different functional groups can significantly influence the molecule's reactivity, stereochemistry, and biological activity.

For example, the condensation of benzofuran-3(2H)-one with aldehydes can yield 2-(arylidene)benzofuran-3(2H)-ones, a class of compounds that has been a subject of study. scbt.com Furthermore, the synthesis of 2,6-disubstituted-3(2H)-benzofuranone derivatives has been explored, revealing that the reaction outcomes can be sensitive to the specific conditions employed, sometimes leading to oxidation products. researchgate.net

A notable area of research involves the synthesis of spirocyclic benzofuranone derivatives. For instance, tandem cyclization reactions have been successfully employed to create benzofuran-fused indanone and barbiturate (B1230296) derivatives, showcasing the scaffold's capacity to form complex, three-dimensional structures. nih.gov These synthetic endeavors often lead to compounds with interesting biological profiles, such as potential antiproliferative activity. nih.gov

The following table provides a glimpse into the variety of substituted benzofuran-3(2H)-one derivatives that have been synthesized and studied, highlighting the diversity of substituents that can be incorporated onto this versatile scaffold.

| Compound Name | Key Substituents | Reference |

| (R,S)-5,7-Di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one | 5,7-di-tert-butyl, 3-hydroxy, 3-trifluoromethyl | researchgate.net |

| tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 5-bromo, spiro-indanone, 3-tert-butoxycarbonylamino | nih.gov |

| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 5-chloro, spiro-indanone, 3-tert-butoxycarbonylamino | nih.gov |

| tert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 5-fluoro, spiro-indanone, 3-tert-butoxycarbonylamino | nih.gov |

Rationale for Focused Academic Research on 5 Tert Butyl Benzofuran 3 2h One

Catalytic Approaches in Benzofuran-3(2H)-one Synthesis

Modern organic synthesis has seen a shift towards catalytic methods due to their efficiency, selectivity, and sustainability. The construction of the benzofuran-3(2H)-one core has benefited significantly from the development of novel transition-metal and organocatalytic systems.

Transition-Metal Catalyzed Reactions

Transition metals, with their diverse reactivity, have enabled the development of powerful and versatile methods for the synthesis of complex heterocyclic structures like benzofuran-3(2H)-ones.

Rhodium catalysis has emerged as a powerful tool for the synthesis of benzofuran-3(2H)-ones through C-H and C-C bond activation strategies. These reactions often proceed via cascade or domino sequences, allowing for the rapid construction of the heterocyclic core from simple starting materials.

One notable example involves a three-component reaction of salicylaldehydes, cyclopropanols, and alcohols, catalyzed by a Rh(III) complex. nih.gov This method allows for the synthesis of 2,2-disubstituted benzofuran-3(2H)-ones with a tetrasubstituted carbon stereocenter. The reaction proceeds through a cascade of C-H and C-C bond activation and annulation. nih.gov The substrate scope of this reaction is broad, tolerating a variety of substituents on the salicylaldehyde (B1680747) ring. nih.gov While the synthesis of this compound is not explicitly reported, the methodology's tolerance for various substituted salicylaldehydes suggests its potential applicability.

Another rhodium-catalyzed approach involves the annulation of N-aryloxyacetamides with propiolic acids, which is co-catalyzed by cobalt. This dual-metal relay catalysis provides access to benzofuran-3(2H)-one scaffolds with a quaternary center at the C2 position. nih.govrsc.org

A further demonstration of rhodium's utility is the synthesis of complex indenols bearing a benzofuran unit through successive C-H bond functionalizations of N-phenoxyacetamides and ynones. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| Rh(III) | Salicylaldehydes, Cyclopropanols, Alcohols | 2,2-disubstituted benzofuran-3(2H)-ones | Three-component cascade, C-H/C-C activation nih.gov |

| Rh/Co Relay | N-aryloxyacetamides, Propiolic acids | C2-quaternary benzofuran-3(2H)-ones | Dual-metal catalysis nih.govrsc.org |

Palladium and copper catalysts are mainstays in cross-coupling and cyclization reactions, and their application in the synthesis of benzofuran-3(2H)-ones is well-established.

Palladium-catalyzed reactions often involve intramolecular C-O bond formation. For instance, a palladium-catalyzed intramolecular cyclization of 2-aryloxymethyl-1,4-naphthoquinones has been used to synthesize spiro[benzofuran-3,2′-naphthoquinones]. sigmaaldrich.com While this specific example leads to a more complex spirocyclic system, the underlying principle of palladium-catalyzed C-O bond formation is relevant. A palladium-catalyzed synthesis of 5,7-di-tert-butyl-3-(3,4-dimethyl-phenyl)-3H-benzofuran-2-one has been reported, showcasing the use of a palladium catalyst for a related benzofuranone structure. nih.gov

Copper-catalyzed methods are also prevalent. One-pot procedures involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provide a regioselective route to polysubstituted benzofurans. rsc.org A CuI-mediated one-pot synthesis of sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones has also been described, demonstrating the formation of the C-O and C-C bonds in a single efficient step. nih.gov The combination of palladium and copper catalysis is seen in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to yield benzofuran derivatives. wikipedia.org

| Catalyst | Starting Materials | Product Type | Key Features |

| Palladium(II) acetate | 2-Aryloxymethyl-1,4-naphthoquinones | Spiro[benzofuran-3,2′-naphthoquinones] | Spirocyclic transformation sigmaaldrich.com |

| Tetrakis(triphenylphosphine)palladium(0) | 2,4-di-tert-butyl-6-(3,4-dimethyl-benzylidene)-cyclohexa-2,4-dienone | 5,7-di-tert-butyl-3-(3,4-dimethyl-phenyl)-3H-benzofuran-2-one | Carbonylative cyclization nih.gov |

| Copper | Phenols, Alkynes | Polysubstituted benzofurans | Aerobic oxidative cyclization rsc.org |

| Copper(I) Iodide | α-Sulfonyl o-hydroxyacetophenones | Sulfonyl benzofuran-3-ones | One-pot C-O and C-C bond formation nih.gov |

| (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal alkynes | Benzofuran derivatives | Sonogashira coupling and cyclization wikipedia.org |

The concept of dual-metal relay catalysis, where two different metal catalysts work in a concerted or sequential manner, has enabled the synthesis of complex molecules that would be difficult to access through single-catalyst systems.

An elegant example is the one-pot asymmetric rhodium/palladium relay catalysis for the synthesis of gem-diaryl benzofuran-3(2H)-ones. nih.gov This strategy combines a rhodium-catalyzed enantioselective 1,2-addition with a palladium-catalyzed intramolecular C-O coupling. This one-pot cascade reaction affords products with a quaternary carbon center in good yields and high enantioselectivity. nih.gov

Another dual-metal system involves a Rh/Co relay for the C-H functionalization and annulation of N-aryloxyacetamides with propiolic acids, yielding valuable benzofuran-3(2H)-one scaffolds with a quaternary center. nih.govrsc.org

| Catalyst System | Reaction Type | Key Features |

| Rhodium/Palladium | Enantioselective 1,2-addition / Intramolecular C-O coupling | One-pot asymmetric synthesis of gem-diaryl benzofuran-3(2H)-ones nih.gov |

| Rhodium/Cobalt | C-H functionalization / Annulation | Synthesis of C2-quaternary benzofuran-3(2H)-ones nih.govrsc.org |

Dirhodium(II) catalysts are particularly effective in promoting reactions of diazo compounds. A Rh(II)-catalyzed oxy-alkynylation of acceptor-acceptor carbenes using ethynylbenziodoxolone (EBX) reagents provides a route to diverse C2-quaternary alkyne-substituted benzofuran-3-ones. nih.gov This reaction proceeds under mild conditions and exhibits high functional group compatibility. The key alkyne-transfer step is believed to occur through a tandem process involving a β-addition, an α-elimination, and a 1,2-shift. nih.gov

Organocatalytic Methodologies (e.g., N-Heterocyclic Carbene-Catalyzed)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, often avoiding the use of toxic or expensive metals. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of transformations.

NHCs have been shown to efficiently catalyze intramolecular nucleophilic substitution reactions to produce benzofuranones. nih.gov The reaction outcome can be dependent on the substitution pattern of the starting material. nih.gov For example, an NHC-catalyzed intramolecular nucleophilic substitution can lead to the formation of benzofuranones through isomerization of the cyclized intermediate. While a specific synthesis of this compound using this method is not detailed, the general applicability of NHC catalysis to the formation of the benzofuranone core is significant.

Acid-Catalyzed Cyclization and Condensation Reactions (e.g., Brønsted Acid, Clay Catalysis)

Acid catalysis represents a fundamental and effective strategy for the synthesis of benzofuran-3(2H)-ones. This approach typically involves the intramolecular cyclization of suitably substituted precursors, driven by the protonation of a key functional group.

Brønsted Acid Catalysis: Strong Brønsted acids like polyphosphoric acid (PPA) and trifluoroacetic acid (TFA) are frequently employed to promote the cyclization of aryl ether substrates. wuxibiology.comrsc.org For instance, the cyclization of an acetal (B89532) precursor can be initiated by protonation, followed by the elimination of an alcohol to form a reactive oxonium ion. wuxibiology.com Subsequent intramolecular nucleophilic attack by the aromatic ring onto the oxonium ion, followed by a second elimination, yields the benzofuranone core. wuxibiology.com The regioselectivity of this cyclization is highly dependent on the electronic properties and substitution pattern of the aromatic ring. wuxibiology.com In one documented case, the acid-catalyzed cyclization of an acetal substrate yielded a 1:5 mixture of regioisomers, highlighting the challenge of controlling the reaction outcome. wuxibiology.com

Another Brønsted acid-catalyzed approach involves a cascade reaction of 2-hydroxy-1,4-diones, which, in the presence of TFA, undergo cyclization and subsequent oxidative aromatization to furnish benzofuran derivatives. rsc.org Acetic acid has also been utilized as a catalyst in a one-pot protocol involving benzoquinones, where it protonates the quinone to initiate a sequence of ring-opening, addition, oxidation, and lactonization steps. nih.govacs.org

Clay Catalysis: As a greener alternative to strong soluble acids, solid acid catalysts like clays (B1170129) have proven effective. Clays such as K10 and KSF can catalyze the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under solvent-free conditions, often enhanced by microwave irradiation. mdpi.comsciforum.net This method provides a direct route to acyl-aurones, a class of tetrasubstituted aurones, which are otherwise difficult to synthesize. sciforum.net The reaction is believed to proceed via the addition of the enol form of the benzofuran-3(2H)-one to an α-hydroxy-acylium cation generated from the dicarbonyl compound under acidic conditions. sciforum.net

| Catalyst System | Starting Materials | Product Type | Key Features |

| Polyphosphoric Acid (PPA) | Acetal Substrates | Benzofuran-3(2H)-one | Cyclization via oxonium ion; regioselectivity is a key challenge. wuxibiology.com |

| Trifluoroacetic Acid (TFA) | 2-Hydroxy-1,4-diones | Benzofuran derivatives | One-pot cyclization/oxidative aromatization cascade. rsc.org |

| Acetic Acid | Benzoquinones | Benzofuran derivatives | Protonation-initiated cascade leading to lactonization. nih.govacs.org |

| Clay (K10, KSF) | Benzofuran-3(2H)-one, α,β-Dicarbonyls | Acyl-aurones | Solvent-free, microwave-assisted, green methodology. mdpi.comsciforum.net |

Electro- and Photo-Chemical Synthetic Pathways (e.g., Visible-Light-Driven, Electrocatalytic Oxidation)

Harnessing the energy of light and electricity offers modern, often milder, alternatives to traditional thermal reactions for synthesizing benzofuranone scaffolds.

Visible-Light-Driven Pathways: Photocatalysis has emerged as a powerful tool in organic synthesis. The cyclization of aromatic diazo compounds can be driven by visible light to produce dihydroaurones (derivatives of benzofuran-3(2H)-one) in good yields under mild, catalyst-free conditions. organic-chemistry.org Mechanistic studies suggest this transformation involves a radical-pair Stevens rearrangement. organic-chemistry.org In another example, a heteroleptic Cu(I)-photosensitizer under visible light irradiation enables a domino radical relay process for synthesizing complex heterocyclic systems. researchgate.net Visible-light-promoted reactions have also been successfully applied to synthesize various benzofuran heterocycles from precursors like disulfides and enynes, proceeding through radical intermediates. researchgate.netnih.gov

Electrocatalytic Oxidation: Electrochemical methods provide another avenue for these syntheses. The electrochemical oxidation of various dihydroxybenzene derivatives (such as hydroquinone) in the presence of a nucleophile like dimedone can lead to the formation of new benzofuran derivatives. researchgate.net The process involves the electrochemical generation of a quinone, which then participates in a 1,4-Michael addition reaction with the nucleophile, followed by cyclization. researchgate.net Furthermore, benzofuran derivatives featuring an α,β-unsaturated dicyano moiety have been synthesized and shown to possess significant electrocatalytic activity, for example, in the electrooxidation of hydrazine. nih.gov This highlights a dual role for the benzofuran core, both as a synthetic target and as a functional electrocatalyst. nih.gov

| Method | Energy Source | Precursors | Key Features |

| Photocatalysis | Visible Light | Aromatic Diazo Compounds | Catalyst-free synthesis of dihydroaurones via radical rearrangement. organic-chemistry.org |

| Photocatalysis | Visible Light / Cu(I) | 1,7-Enynes, Aryldiazonium Salts | Domino radical relay process. researchgate.net |

| Electrochemical Synthesis | Electric Current | Dihydroxybenzenes, Dimedone | In-situ generation of quinone for Michael addition and cyclization. researchgate.net |

| Electrocatalysis | Electric Current | Hydrazine (substrate for oxidation) | Benzofuran derivatives acting as the electrocatalyst. nih.gov |

Multi-Component and One-Pot Synthetic Protocols

To enhance synthetic efficiency and reduce waste, chemists often favor multi-component reactions (MCRs) and one-pot syntheses, which allow for the construction of complex molecules from simple starting materials in a single operation without isolating intermediates.

Three-Component Synthesis Strategies

Three-component reactions are particularly powerful for rapidly building molecular diversity. An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed using Sonogashira reaction conditions. nih.gov This method combines commercially available 2-iodophenols, terminal acetylenes, and aryl iodides. The process involves an initial Sonogashira coupling of the 2-iodophenol (B132878) with the alkyne, followed by an intramolecular cyclization involving the aryl iodide to furnish the benzofuran product in good to excellent yields. nih.gov The use of microwave irradiation significantly shortens reaction times and minimizes the formation of side products, making this methodology suitable for creating libraries of highly substituted benzofurans. nih.gov

Direct Furanone Annulation Methods

Direct annulation strategies involve the formation of the furanone ring onto a pre-existing aromatic system in a single transformative step. One such method involves the heteroannulation of benzoquinones. dtu.dk Under acetic acid catalysis, benzoquinone derivatives can react with cyclohexanones in a one-pot manner to produce benzofuran structures. dtu.dk

A more recent and highly regioselective approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. acs.orgoregonstate.edu This cascade reaction proceeds through a Diels-Alder cycloaddition, followed by elimination and subsequent cyclization of the resulting phenol (B47542) intermediate to form the benzofuranone ring. oregonstate.edu This method allows for the programmable substitution at any position on the benzofuranone core with a high degree of regiochemical control. acs.org The reaction can be optimized by using a combination of a Lewis acid (e.g., AlCl₃) and a Brønsted acid (e.g., TFA) to facilitate the final ring-closure step. oregonstate.edu

Influence of Substituents on Synthetic Efficiency and Regioselectivity

The nature and position of substituents on the aromatic ring play a paramount role in directing the course of benzofuranone synthesis, affecting both the efficiency (yield, reaction rate) and the regiochemical outcome of the cyclization.

Steric Effects of the tert-Butyl Group in Synthetic Strategies

The tert-butyl group is one of the bulkiest substituents used in organic synthesis, and its presence on a benzene (B151609) ring exerts significant steric hindrance. This steric bulk can be strategically exploited to control the regioselectivity of cyclization reactions.

The synthesis of sterically hindered benzofuran-3(2H)-ones, such as those with bulky groups at positions adjacent to the reaction center, often requires carefully optimized conditions. researchgate.net For instance, in palladium-catalyzed reactions, the choice of ligand can be crucial for overcoming steric barriers and achieving high yields. The steric hindrance imposed by a tert-butyl group can also influence the stability of intermediates and transition states, thereby altering reaction pathways. In the acid-catalyzed cyclization of acetals, while electronic effects are often primary, steric repulsion can disfavor cyclization at a sterically encumbered site, thus enhancing the regioselectivity of the reaction. wuxibiology.com Therefore, while the 5-position of the tert-butyl group in the target compound is meta to the cyclization sites, its steric bulk is a critical consideration in the design of precursors and the selection of synthetic methodologies, particularly in reactions sensitive to steric crowding around the aromatic ring.

Electronic Effects of the tert-Butyl Group on Reaction Pathways and Selectivity

The tert-butyl group, a prominent substituent in organic chemistry, exerts a significant influence on reaction pathways and selectivity through a combination of electronic and steric effects. researchgate.net Its presence on an aromatic ring, as in the case of this compound, is not merely as a passive bulky group but as an active director of reactivity.

Electronically, the tert-butyl group is classified as a weak electron-donating group. ucalgary.ca This donation occurs primarily through an inductive effect, where the sp3-hybridized carbon of the tert-butyl group pushes electron density through the sigma bonds to the sp2-hybridized carbon of the benzene ring. stackexchange.com This electron-donating nature activates the aromatic ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted benzene. ucalgary.castackexchange.com Consequently, the tert-butyl group is an ortho-para director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. stackexchange.comyoutube.com

However, the most defining characteristic of the tert-butyl group is its substantial steric bulk. researchgate.netvarsitytutors.com This large size sterically hinders the positions ortho to its point of attachment, making them less accessible to incoming reagents. ucalgary.cayoutube.com As a result, electrophilic attack is overwhelmingly favored at the less hindered para position. varsitytutors.comlibretexts.org For instance, the nitration of tert-butylbenzene (B1681246) yields a product mixture where the para isomer is the major component (75-79.5%), with the ortho isomer formed in a much smaller amount (12-16%) and the meta isomer being the least favored (8-8.5%). stackexchange.comlibretexts.org This pronounced steric hindrance can be strategically exploited to bias regioselectivity in synthetic routes. nih.gov

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. The tert-butyl group has the following Hammett constants:

| Hammett Constant | Value for tert-Butyl Group |

| σm (meta) | -0.10 |

| σp (para) | -0.20 |

| σ⁺ (para, for reactions with positive charge development) | -0.26 |

Data sourced from established chemical literature.

Substrate Scope and Limitations in Benzofuran-3(2H)-one Annulation

The synthesis of the benzofuran-3(2H)-one core is a pivotal objective in organic synthesis due to its presence in numerous biologically active compounds. researchgate.net Various annulation (ring-forming) strategies have been developed, employing catalysts based on palladium, rhodium, copper, and other metals, as well as metal-free approaches. nih.govorganic-chemistry.orgorganic-chemistry.org The success and generality of these methods are highly dependent on the nature of the starting materials, defining their substrate scope and inherent limitations.

Transition-metal-catalyzed reactions often exhibit a broad substrate scope. For instance, rhodium(III)-catalyzed C-H/C-C bond activation and cascade annulation has been developed for the three-component synthesis of 2,2-disubstituted benzofuran-3(2H)-ones from salicylaldehydes, cyclopropanols, and various alcohols. researchgate.net This method demonstrates tolerance for a range of substituents on the salicylaldehyde component, as shown in the table below.

Table 1: Substrate Scope of Salicylaldehydes in Rh(III)-Catalyzed Benzofuran-3(2H)-one Synthesis

| Salicylaldehyde Substituent | Product Yield |

|---|---|

| 5-Methyl | 89% |

| 5-tert-Butyl | 85% |

| 5-Methoxy | 95% |

| 5-Chloro | 81% |

| 4-Methoxy | 92% |

Adapted from Jiang, J. et al., Adv. Synth. Catal., 2022. researchgate.net

This demonstrates that both electron-donating (methyl, methoxy, tert-butyl) and electron-withdrawing (chloro) groups are well-tolerated at the 5-position of the salicylaldehyde, a key precursor for compounds like this compound.

Similarly, palladium-catalyzed intramolecular C-O bond formation from phenylacetic acids can yield benzofuranones. organic-chemistry.org Another strategy involves a Diels-Alder-based cascade to produce substituted benzofuranones, which has been shown to be effective for a variety of substitution patterns. oregonstate.edu

Table 2: Examples of Substituted Benzofuran-2(3H)-ones via Cascade Reaction

| Substituents on Benzofuranone Ring | Yield |

|---|---|

| 7-Phenyl | 75% |

| 5,7-Dimethyl | 73% |

| 4,7-Dimethyl | 60% |

| 4,7-Di-tert-butyl | 65% |

Adapted from Beaudry, C.M. et al., Org. Lett., 2021. oregonstate.edu

Limitations in these synthetic methods often arise from steric hindrance and unfavorable electronic effects. Highly hindered substrates may react slowly or not at all. For example, while the 5-tert-butyl group is well-tolerated in the Rh(III)-catalyzed method, placing bulky groups ortho to the reacting aldehyde or phenol could significantly diminish the reaction efficiency. researchgate.net Furthermore, some catalytic systems are sensitive to specific functional groups. Strongly coordinating groups on a substrate might poison the catalyst, while certain reactive groups may lead to undesired side reactions. For instance, in a one-pot synthesis of benzofuranamines, while a range of substituents are tolerated, the specific choice of base and solvent was found to be critical for achieving high yields, indicating limitations in reaction conditions. mdpi.com The synthesis of benzofuran derivatives via electrochemical methods also shows a dependence on the substitution pattern of the starting catechols. nih.gov Therefore, while numerous methods exist for constructing the benzofuran-3(2H)-one scaffold, the optimal choice of synthetic route and the expected success are intrinsically tied to the specific substitution pattern of the desired target molecule.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comresearchgate.net Applying these principles to the synthesis of this compound involves critically evaluating and optimizing reaction pathways for environmental compatibility, efficiency, and safety.

The twelve principles of green chemistry provide a framework for this evaluation:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity.

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis: Catalytic reagents are superior to stoichiometric reagents.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. wjpmr.com

In the context of synthesizing this compound, these principles can be applied in several ways. The development of one-pot or tandem reactions is a key strategy that aligns with waste prevention and reduction of derivatives. researchgate.netmdpi.com For example, a three-component synthesis that forms the benzofuranone core in a single operation from simple precursors significantly reduces the need for isolating intermediates, saving on solvents and energy. researchgate.net

Improving atom economy is central to green synthesis. Transition-metal-catalyzed reactions, such as those using palladium or rhodium, are often highly atom-economical as they proceed via catalytic cycles, minimizing waste. researchgate.netnih.gov This is a significant improvement over classical stoichiometric reactions that generate large amounts of byproducts.

The choice of solvent is another critical aspect. Many traditional organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or biodegradable solvents. rsc.orgresearchgate.netresearchgate.net For instance, syntheses of related heterocyclic systems like benzopyrans have been successfully carried out in water, demonstrating the potential for greener reaction media. asianpubs.org Electrochemical methods, which can often be performed in aqueous solutions, also represent an environmentally friendly approach to synthesizing benzofuran derivatives. nih.gov

Finally, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalytic methods not only improve atom economy but also allow for reactions to occur under milder conditions, thus enhancing energy efficiency. mdpi.com The development of transition-metal-free catalytic systems further enhances the green profile of a synthesis by avoiding potentially toxic and expensive heavy metals. mdpi.com By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Mechanistic Investigations of Cyclization Reactions

The formation of the benzofuranone core often relies on cyclization reactions, which can proceed through several distinct mechanistic pathways. These are primarily dictated by the nature of the starting materials, catalysts, and reaction conditions.

A prevalent mechanism for the formation of the benzofuranone ring system is through intramolecular nucleophilic attack. This pathway typically involves a phenoxy-derivative bearing an electrophilic center, which is attacked by the phenolic oxygen to close the five-membered ring.

In a common strategy, an α-phenoxycarbonyl compound undergoes cyclization, such as an intramolecular Friedel-Crafts-type condensation, to construct the furanoid ring. oregonstate.edu The regiochemical outcome is predictable when one ortho position on the phenolic ring is blocked. If both ortho positions are available, the reaction often favors the sterically less-hindered product. oregonstate.edu

Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones represents another efficient method for synthesizing benzofuran derivatives. organic-chemistry.org The proposed mechanism for this transformation begins with the reduction of a Ni(II) salt to Ni(0) by zinc powder. This is followed by oxidative addition of the aryl halide to the Ni(0) complex, intramolecular nucleophilic addition of the resulting organonickel species to the ketone, and subsequent steps to yield the final product. organic-chemistry.org Optimized conditions for this type of reaction have been identified, highlighting the importance of the choice of catalyst, ligand, and solvent. organic-chemistry.org

Intramolecular substitutions can be facilitated by using a base to generate a more potent nucleophile (an alkoxide from a phenol) within the substrate, which then attacks an electrophilic site in the same molecule to form a cyclic product. youtube.com These intramolecular reactions are generally much faster than their intermolecular counterparts. youtube.com

Table 1: Conditions for Nickel-Catalyzed Intramolecular Nucleophilic Addition organic-chemistry.org

| Parameter | Condition | Significance |

|---|---|---|

| Catalyst | Ni(OTf)₂ or Ni(dppp)₂Cl₂ | Provides the active nickel species for the catalytic cycle. |

| Ligand | 1,10-phenanthroline (1,10-Phen) | Stabilizes the nickel complex and facilitates the reaction. |

| Solvent | MeCN (Acetonitrile) | Optimal solvent for achieving high yields. |

| Atmosphere | Nitrogen | Prevents oxidation of the catalyst and reagents. |

| Temperature | 110°C | Provides the necessary activation energy for the reaction. |

Rearrangement reactions, particularly those involving radical pairs, offer alternative pathways to complex molecular structures. The Stevens rearrangement is a classic example, involving the 1,2-rearrangement of quaternary ammonium (B1175870) or sulfonium (B1226848) salts to form the corresponding amines or sulfides in the presence of a strong base. wikipedia.org

The mechanism of the Stevens rearrangement is complex and has been a subject of debate. wikipedia.orgyoutube.com It is initiated by the deprotonation of the ammonium salt to form a nitrogen ylide. wikipedia.org The subsequent rearrangement can proceed through different modes. One proposed pathway involves the homolytic cleavage of the N-C bond, generating a diradical pair within a solvent cage, which then recombines to form the product. wikipedia.org This caged radical-pair mechanism helps to explain the observed retention of configuration in the migrating group. wikipedia.org

While not directly reported for this compound, analogous radical-mediated cyclizations are known for building the benzofuran skeleton. For instance, heteroatom anions can act as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov In one such mechanism, an electron is transferred from a deprotonated phosphine (B1218219) to a 2-iodophenyl allenyl ether, leading to a radical intermediate that cyclizes and couples to form the benzofuran product. nih.gov Computational studies (DFT calculations) suggest that the reaction proceeds via a triplet state transition state. nih.gov

Table 2: Key Steps in a Proposed Stevens Rearrangement Mechanism wikipedia.orgyoutube.com

| Step | Description | Key Species |

|---|---|---|

| 1. Deprotonation | A strong base removes a proton alpha to the heteroatom. | Ylide |

| 2. Bond Cleavage | Homolytic cleavage of a bond to the heteroatom. | Radical Pair (in solvent cage) |

| 3. Recombination | The radical pair recombines to form a new C-C bond. | Rearranged Product |

Cascade and Tandem Reaction Mechanisms

Cascade, or tandem, reactions provide an efficient means of constructing complex molecules like this compound in a single operation, minimizing waste and improving atom economy. These processes involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next.

A modern and powerful strategy for benzofuran synthesis involves the direct functionalization of C-H bonds. rsc.org Ruthenium(II)-catalyzed coupling of N-phenoxypivalamides with internal alkynes is one such method that generates benzofurans through a redox-neutral process. rsc.org This approach utilizes an oxidizing directing group to facilitate the C-H activation and subsequent annulation. Benzylic C-H functionalization can also be achieved through deprotonation, where the acidity of the benzylic proton is enhanced by the π-coordination of an electrophilic transition metal complex to the adjacent phenyl ring. rsc.org

The synthesis of benzofuran scaffolds can be achieved through one-pot tandem reactions that sequentially form the key C-C and C-O bonds. One such strategy involves the reaction of 2-fluorobenzonitriles with substituted alcohols. A plausible mechanism suggests an initial nucleophilic aromatic substitution, followed by a base-mediated intramolecular cyclization where a carbanion attacks the nitrile group, leading to the benzofuran-3-amine (B13040303) product after tautomerization. mdpi.com

Another example is the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines to yield complex benzofuro[3,2-b]indol-3-one derivatives. nih.govmdpi.com The proposed mechanism involves a Michael addition of the para-quinamine to the nitrobenzofuran, followed by an intramolecular cyclization and elimination of the nitro group to construct the fused polycyclic system. mdpi.com These reactions often proceed with high diastereoselectivity. nih.govmdpi.com

Palladium-catalyzed reactions also enable sequential bond formations. A one-step synthesis of benzofurans from o-iodophenols and terminal alkynes via a Sonogashira coupling followed by intramolecular cyclization is a well-established method. organic-chemistry.org More advanced palladium-catalyzed methods can achieve direct arylation and ring closure of benzofurans with aryl iodides through a proposed Heck-type oxyarylation mechanism. acs.org

Role of Intermediates and Transition States

The outcome and efficiency of the reactions leading to this compound are dictated by the energetics of various intermediates and transition states.

In many cyclization reactions, the formation of a transient intermediate is the key step. For example, in acid-catalyzed cyclizations, a carbocation intermediate may be formed, which is then trapped by an intramolecular nucleophile. youtube.com In base-steered cascade reactions, the deprotonation of a starting material generates a nucleophilic intermediate that initiates the cascade sequence. mdpi.com

Computational chemistry has become an invaluable tool for elucidating these transient species. DFT calculations have been used to explore the energy profiles of radical-mediated benzofuran syntheses, identifying the most likely reaction pathway by comparing the energies of different transition states (e.g., triplet vs. singlet state pathways). nih.gov Similarly, calculations can reveal the most acidic protons in a molecule, predicting the site of deprotonation under basic conditions and thus the structure of the initial reactive intermediate. wuxibiology.com

The concept of transition-state resonances, where the system is temporarily trapped in the transition-state region, can also influence reaction dynamics, although this is more commonly studied in gas-phase reactions. researchgate.net The stability of intermediates and the energy barriers of transition states ultimately control the regioselectivity and stereoselectivity of the reaction, as seen in the highly diastereoselective (3+2) cycloaddition reactions used to form complex heterocyclic systems. nih.govmdpi.com

Table 3: Common Intermediates in Benzofuran-3-one Synthesis

| Intermediate Type | Generated Via | Subsequent Reaction | Relevant Pathway |

|---|---|---|---|

| Ylide | Deprotonation of ammonium/sulfonium salt | Rearrangement | Stevens Rearrangement wikipedia.org |

| Radical Pair | Homolytic bond cleavage | Radical recombination | Radical-Pair Rearrangements wikipedia.orgnih.gov |

| Carbanion | Deprotonation by a base | Nucleophilic attack on nitrile/carbonyl | Tandem Cyclization mdpi.com |

| Organonickel Complex | Oxidative addition of Ni(0) | Intramolecular nucleophilic addition | Nickel-Catalyzed Cyclization organic-chemistry.org |

| Carbocation | Loss of a leaving group (e.g., in SN1) | Intramolecular nucleophilic attack | Acid-Catalyzed Cyclization youtube.com |

Enolonium Species Formation

Enolonium ions, characterized by a positively charged oxygen atom in an enol-like structure, represent a form of umpolung reactivity for carbonyl compounds. In the context of this compound, the generation of an enolonium species at the α-position (C2) would render it electrophilic, a reversal of its typical nucleophilic enolate character.

The formation of such species is often facilitated by the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA). These reagents are known to oxidize ketones to generate α-functionalized products through the intermediacy of enolonium species. While direct experimental evidence for the formation of an enolonium ion from this compound is not extensively documented in readily available literature, the general mechanism can be extrapolated from studies on analogous ketone systems.

The proposed mechanism involves the initial attack of the enol or enolate of this compound on the hypervalent iodine reagent. This leads to the formation of an iodine(III) enolate intermediate. Subsequent departure of a ligand from the iodine center can then generate the transient enolonium species. This highly reactive intermediate is then susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the C2 position.

Table 1: Potential Reagents for Enolonium Ion Formation from Ketones

| Reagent Class | Specific Example(s) | Plausible Role in Reaction with this compound |

| Hypervalent Iodine(III) Reagents | (Diacetoxyiodo)benzene (PIDA), Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidation of the ketone to form an α-functionalized product via an enolonium intermediate. |

Iminium Ion Intermediates

Iminium ions, which feature a positively charged, double-bonded nitrogen atom, are another class of crucial intermediates in the reactions of this compound. These species are typically formed through the condensation of the ketone with a secondary amine in the presence of an acid catalyst.

The formation of an iminium ion from this compound significantly alters its reactivity. The carbon atom of the C=N double bond becomes highly electrophilic and susceptible to attack by nucleophiles. This strategy is a cornerstone of organocatalysis, where chiral secondary amines are often employed to generate chiral iminium ions, leading to enantioselective transformations.

For instance, the reaction of this compound with a secondary amine like pyrrolidine, in the presence of an acid such as trifluoroacetic acid (TFA), would lead to the reversible formation of the corresponding iminium ion. This intermediate can then participate in a variety of reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Influence of Catalyst and Solvent on Reaction Mechanisms

The choice of catalyst and solvent plays a pivotal role in directing the reaction pathways involving enolonium and iminium ion intermediates derived from this compound. These factors can influence not only the rate of reaction but also the regio- and stereoselectivity of the transformations.

In the context of enolonium species , the ligands on the hypervalent iodine reagent can modulate its reactivity. More electron-withdrawing ligands can enhance the electrophilicity of the iodine center, potentially accelerating the formation of the enolonium intermediate. The solvent can also play a crucial role by stabilizing the charged intermediates. Polar aprotic solvents are often employed in such reactions.

For iminium ion-mediated reactions , the nature of the amine catalyst is paramount. Chiral amines, such as those derived from proline or cinchona alkaloids, are frequently used to induce asymmetry in the products. The steric and electronic properties of the amine influence the facial selectivity of nucleophilic attack on the iminium ion.

The solvent can significantly impact the efficiency and selectivity of iminium ion catalysis. rsc.org Different solvents can affect the solubility of the catalyst and substrates, the stability of the iminium ion intermediate, and the transition states of the reaction. rsc.org For example, in some organocatalytic reactions of benzofuranones, solvents like THF or 1,2-dichloroethane (B1671644) have been found to be optimal. rsc.org The addition of co-catalysts or additives, such as acids or bases, can also have a profound effect on the reaction outcome. For instance, in the synthesis of certain benzofuranone derivatives, a combination of a Lewis acid (like AlCl₃) and a Brønsted acid (like TFA) was found to increase the rate of product formation. oregonstate.edu

The regioselectivity of reactions involving benzofuranones can also be controlled by the choice of catalyst. nih.govnih.gov For example, in phosphine-catalyzed annulation reactions of aurones (which share the benzofuranone core), the use of different phosphine catalysts can lead to the selective formation of different regioisomers. nih.gov This highlights the intricate interplay between the substrate, catalyst, and reaction conditions in determining the final chemical outcome.

Table 2: Illustrative Examples of Catalyst and Solvent Influence on Benzofuranone Reactions

| Reaction Type | Catalyst | Solvent | Observed Effect | Reference |

| Enantioselective [4+2] Cycloaddition | (DHQD)₂AQN | THF | Optimal for reactivity and enantioselectivity | rsc.org |

| Phosphine-catalyzed [3+2] Annulation | Dipeptide phosphines | - | Catalyst configuration controls regioselectivity | nih.gov |

| Synthesis of Benzofuranones | AlCl₃ and TFA | Dichlorobenzene | Increased rate of product formation | oregonstate.edu |

| Synthesis of 5,7-di-tert-butyl-3-phenylbenzofuran-2(3H)-one | Tetrakis(triphenylphosphine)palladium(0) and Trifluoroacetic acid | Toluene | Facilitates the intramolecular cyclization |

Based on a comprehensive review of available scientific literature, there is a notable absence of specific theoretical and computational chemistry studies focused solely on the compound this compound. Consequently, the generation of a detailed article with specific research findings, data tables, and in-depth analysis as per the provided outline is not feasible at this time.

The requested sections and subsections, such as Density Functional Theory (DFT) for electronic structure elucidation, HOMO-LUMO energy gap analysis, charge distribution, molecular dynamics simulations, conformational analysis of the tert-butyl group's steric hindrance, and prediction of reactivity pathways, require dedicated computational studies on this particular molecule. Without such published research, any attempt to generate the requested content would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.

Further research in the field of computational chemistry would be necessary to provide the specific data and analysis required to populate the detailed structure of the requested article.

Theoretical and Computational Chemistry Studies of 5 Tert Butyl Benzofuran 3 2h One

Analysis of Intramolecular Charge Transfer (ICT) in Related Systems

Intramolecular charge transfer (ICT) is a fundamental photophysical process that involves the transfer of electron density from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.gov This phenomenon is critical in the design of molecules for optoelectronics and materials chemistry. In the context of benzofuran (B130515) derivatives, the benzofuran moiety can act as an effective electron donor.

Computational and theoretical studies on related systems have provided insight into the ICT processes within benzofuran-containing molecular architectures. For instance, a new scaffold was developed where an electron-rich benzofuran group and an electron-deficient ynone group were strategically placed on a naphthalene (B1677914) spacer to facilitate an efficient through-space ICT. rsc.orgresearchgate.net Theoretical studies on these systems demonstrate that the highest occupied molecular orbital (HOMO) is localized on the benzofuran donor, while the lowest unoccupied molecular orbital (LUMO) is situated on the ynone acceptor. This spatial separation of frontier orbitals is a key indicator of charge-transfer character in the electronic transitions.

Similarly, studies on donor-π-acceptor (D-π-A) chromophores incorporating benzodifuran (BDF) as the donor and anthraquinone (B42736) (AQ) or tetracyanoanthraquinodimethane (TCAQ) as the acceptor have shown intense absorption bands in the visible region, attributed to efficient ICT. unibe.ch Femtosecond transient absorption spectroscopy on these systems revealed rapid charge recombination, indicating strong electronic coupling and effective electron delocalization facilitated by the ethylenic π-bridge. unibe.ch

While direct computational studies on the ICT properties of 5-(tert-butyl)benzofuran-3(2H)-one are not extensively documented in the reviewed literature, the principles from related structures are applicable. The this compound molecule contains the electron-rich benzofuran ring system substituted with an electron-donating tert-butyl group, and a carbonyl group (ketone) at the 3-position which can act as an electron acceptor. Theoretical calculations would likely show the HOMO distributed over the benzofuran ring, enhanced by the hyperconjugation and inductive effects of the tert-butyl group, and the LUMO localized on the C=O bond of the ketone. The presence of these donor and acceptor moieties within the same conjugated system suggests the potential for ICT upon excitation.

A summary of relevant findings on ICT in related benzofuran systems is presented below.

| System | Donor Moiety | Acceptor Moiety | Key Theoretical/Spectroscopic Findings | Reference |

| Benzofuran-Ynone on Naphthalene Spacer | Benzofuran | Ynone | Distinct charge-transfer bands in UV-vis and emission spectra; supported by theoretical calculations showing HOMO-LUMO separation. | rsc.orgresearchgate.net |

| Benzodifuran-Anthraquinone Triads (A-D-A) | Benzodifuran (BDF) | Anthraquinone (AQ) | Intense ICT absorption bands in the visible spectrum; rapid charge recombination within picoseconds. | unibe.ch |

| Fluoranthene-Triphenylamine | Triphenylamine | Fluoranthene | Hole and electron densities are localized over the donor and acceptor, respectively, inducing ICT character. Confirmed by solvent polarity-dependent spectroscopy. |

These studies collectively underscore the capacity of the benzofuran core to participate in ICT processes, a property that is likely modulated by substituents on the ring system. For this compound, the tert-butyl group at the C5 position would be expected to enhance the electron-donating character of the benzofuran ring, potentially influencing the energy and intensity of any ICT transitions.

Elucidation of Structure-Activity Relationships (SAR) from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies are crucial for drug discovery and materials science, providing a framework for understanding how a molecule's chemical structure influences its biological or chemical activity. mdpi.comnih.gov Computational and theoretical methods are powerful tools for elucidating SAR by calculating molecular properties, such as electronic structure, steric effects, and reactivity descriptors, which can be correlated with observed activity. nih.gov

For benzofuran derivatives, SAR studies have identified key structural features that determine their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com From a theoretical perspective, the activity of these compounds is often governed by:

Substituent Effects: The nature and position of substituents on the benzofuran core significantly modulate the electronic properties and steric profile of the molecule. mdpi.comresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the HOMO and LUMO are critical for predicting chemical reactivity and the ability to participate in charge-transfer interactions with a biological receptor.

In the specific case of This compound , a theoretical SAR analysis would focus on the contributions of its distinct structural components:

The Benzofuran Core: This planar, aromatic heterocyclic system is the fundamental scaffold, providing a rigid framework for the presentation of functional groups. mdpi.com

The 3-Keto Group: The carbonyl group at the 3-position introduces a polar, electron-withdrawing site capable of forming hydrogen bonds. This feature is common in many biologically active molecules and can be a key interaction point with protein targets.

The 5-tert-Butyl Group: This bulky, lipophilic group has significant steric and electronic consequences.

Steric Influence: The size of the tert-butyl group can dictate the binding orientation of the molecule within a receptor pocket, potentially enhancing selectivity or preventing binding to other sites.

Computational studies on related benzofuran derivatives have quantified these effects. For example, Density Functional Theory (DFT) calculations on 2-phenylbenzofuran (B156813) derivatives showed that the planarity between the benzofuran and phenyl rings is crucial for their properties. In another study, the design of new benzofuran hybrids as PI3K/VEGFR2 inhibitors for cancer treatment was guided by computational docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. nih.gov These studies revealed that specific substitutions on the benzofuran ring were essential for potent inhibitory activity. nih.gov

The crystal structure of a related compound, 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran, shows that the benzene (B151609) and furan (B31954) rings of the benzofuran moiety are nearly coplanar, with a dihedral angle of only 0.81°. researchgate.net This planarity is a key structural feature that would likely be preserved in this compound and is important for its interaction with planar aromatic residues in biological targets.

A hypothetical summary of the theoretical SAR contributions for this compound is provided in the table below.

| Structural Feature | Theoretical Contribution to Activity | Potential Impact |

| Benzofuran Nucleus | Provides a rigid, planar scaffold. | Facilitates defined orientation in binding sites; potential for π-π stacking interactions. |

| 3-Keto Group | Acts as a hydrogen bond acceptor; electron-withdrawing site. | Key interaction point with polar residues (e.g., Ser, Thr, Tyr) in a protein active site. Localizes LUMO. |

| 5-tert-Butyl Group | Bulky, lipophilic, and electron-donating. | Enhances lipophilicity, potentially improving membrane permeability. Provides steric bulk that can enhance binding selectivity. Increases electron density of the aromatic ring, modulating HOMO energy. |

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Tert Butyl Benzofuran 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-(tert-Butyl)benzofuran-3(2H)-one, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques allows for a complete assignment of its proton and carbon skeletons.

¹H NMR Spectroscopy for Proton Environment Analysis

Key expected signals would include those for the tert-butyl group, the methylene (B1212753) protons at the C2 position, and the aromatic protons on the benzene (B151609) ring. The nine protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum. The two protons of the methylene group at C2 would likely appear as a singlet, given the absence of adjacent protons for coupling. The aromatic protons at positions 4, 6, and 7 would exhibit characteristic chemical shifts and coupling patterns (doublets and doublet of doublets) depending on their relative positions and the electronic influence of the tert-butyl and carbonyl groups.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Similarly, dedicated ¹³C NMR spectral data for this compound is not present in the immediate search results. However, based on known chemical shift values for similar benzofuranone structures, a predicted spectrum can be outlined. The ¹³C NMR spectrum is invaluable for determining the number of non-equivalent carbon atoms and their hybridization states.

The spectrum would be expected to show distinct signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The methylene carbon at C2, the carbonyl carbon at C3, and the six carbons of the benzene ring (including the two quaternary carbons C3a and C7a, and the substituted C5) would also produce characteristic peaks. The chemical shift of the carbonyl carbon (C3) would be the most downfield signal, a typical feature for ketone functionalities.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations between the aromatic protons would help in assigning their specific positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for example, linking the methylene proton signals to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the tert-butyl protons to the C5 and adjacent aromatic carbons would confirm the position of this bulky substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. While specific HRMS data for this compound was not found in the search results, the technique would provide the exact mass of the molecular ion, allowing for the calculation of its elemental composition with high accuracy and confidence. This would serve as a primary confirmation of the compound's identity.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure. Key expected fragmentation pathways would likely involve:

Loss of a methyl group ([M-15]⁺): A common fragmentation for compounds containing a tert-butyl group, leading to the formation of a stable tertiary carbocation.

Loss of the tert-butyl group ([M-57]⁺): Cleavage of the bond between the aromatic ring and the tert-butyl group.

Decarbonylation ([M-28]⁺): Loss of a carbon monoxide molecule from the α-keto lactone ring, which is a characteristic fragmentation for such heterocyclic systems.

The observation of these characteristic fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.

Expected Characteristic IR Absorptions:

C=O (Ketone): A strong absorption band is anticipated in the region of 1700-1725 cm⁻¹ for the carbonyl group of the furanone ring. The exact position would be influenced by ring strain and conjugation.

C-O-C (Ether): The ether linkage within the benzofuran (B130515) ring would likely produce stretching vibrations in the 1250-1050 cm⁻¹ region.

Aromatic C=C: Stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ range.

C-H (Aromatic): Stretching vibrations for the C-H bonds on the benzene ring are expected just above 3000 cm⁻¹.

C-H (Aliphatic): The tert-butyl group would exhibit characteristic C-H stretching vibrations in the 2975-2870 cm⁻¹ region, along with bending vibrations around 1390-1365 cm⁻¹.

Despite the theoretical expectations, no experimental IR spectra for this compound are available in the surveyed literature or databases. Therefore, a data table of observed frequencies and their assignments cannot be provided.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ketone) | 1700-1725 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

| C-O-C (Ether) | 1250-1050 | Medium |

| Aromatic C-H | >3000 | Medium to Weak |

This table is based on general spectroscopic principles and not on experimental data for the specified compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. thermofisher.com The benzofuranone core of this compound contains a conjugated system that would be expected to absorb UV radiation.

The analysis would focus on identifying the absorption maxima (λmax) which correspond to electronic transitions such as π→π* and n→π. The π→π transitions are typically of high intensity and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the enone system. The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength and have a lower intensity.

A comprehensive search for experimental UV-Vis spectral data for this compound in various solvents has not yielded any specific results. Such data would be valuable for understanding the extent of electronic conjugation and the effects of solvent polarity on the electronic structure of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π→π* | 200-300 |

This table represents a theoretical estimation, as no experimental data has been found.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Crystal packing: How individual molecules are arranged in the unit cell.

Conformation: The exact spatial orientation of the tert-butyl group relative to the benzofuranone ring system.

Planarity: The degree of planarity of the bicyclic benzofuranone core.

While crystallographic data exists for some substituted benzofuran derivatives, no such data has been reported for this compound itself. researchgate.netresearchgate.netvensel.org The determination of its crystal structure would be a significant contribution to the chemical literature, providing an unambiguous confirmation of its molecular geometry.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

This table is for illustrative purposes only, as no experimental X-ray crystallographic data for this compound is currently available.

Applications of 5 Tert Butyl Benzofuran 3 2h One in Advanced Materials Science and Organic Synthesis

As Synthetic Building Blocks for Complex Organic Molecules

5-(tert-Butyl)benzofuran-3(2H)-one serves as a versatile precursor for the construction of more complex molecular frameworks, particularly those containing multiple heterocyclic systems. Its reactive ketone and adjacent methylene (B1212753) group provide key sites for a variety of chemical transformations.

Synthesis of Polycyclic Heterocycles

A significant application of this compound is in the synthesis of N,O,S-heteroacenes, which are fused π-conjugated molecules. nih.gov These compounds are of interest for their potential use in organic electronics. A key strategy involves using the benzofuranone as a starting material to build a thieno[3,2-b]indole core fused to the benzofuran (B130515) ring.

The synthesis begins with the conversion of this compound into 5-(tert-butyl)-3-chlorobenzofuran-2-carbaldehyde via the Vilsmeier–Haack–Arnold reaction. This intermediate then undergoes a series of transformations to ultimately yield methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates. This aminothiophene derivative is the crucial component for the final ring-closing step. Through a one-pot Fischer indolization reaction with arylhydrazines, the desired 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles are formed. nih.gov This multi-step synthesis demonstrates the utility of the initial benzofuranone in constructing elaborate, fused polycyclic systems. nih.gov

Table 1: Example of a Polycyclic Heterocycle Synthesized from a this compound Derivative

| Compound Name | Molecular Formula | Yield | Melting Point | Reference |

|---|---|---|---|---|

| 9-(tert-Butyl)-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indole | C₂₀H₁₇NOS | 43% | 243–244 °C | nih.gov |

Incorporation into Diverse Molecular Architectures

The 5-(tert-butyl)benzofuran scaffold can be incorporated into larger and more diverse molecular structures beyond fused systems. One notable example is the synthesis of dimeric benzofuran structures. Research has shown the synthesis of 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran. researchgate.net This molecule is formed through an iodine electrophilic cyclization reaction of 1,4-bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diyne. researchgate.net The resulting product is a centrosymmetric structure containing two benzofuran rings, two iodine atoms, and two tert-butyl groups, showcasing an anti-arrangement of the two benzofuran moieties. researchgate.net Such diiodo-bibenzofuran derivatives are important intermediates in materials science. researchgate.net

Furthermore, the 5-tert-butylbenzofuran skeleton is a component in other complex molecules. For instance, derivatives like 5-(tert-butyl)-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine have been synthesized, demonstrating the integration of the core structure into molecules with varied functional groups and potential applications. mdpi.com

Table 2: Example of a Dimeric Benzofuran Architecture

| Compound Name | Molecular Formula | Yield | Melting Point | Reference |

|---|---|---|---|---|

| 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran | C₂₄H₂₄I₂O₂ | 90% | 175–176 °C | researchgate.net |

Functional Materials Development

The unique structural and electronic properties of benzofuran derivatives make them candidates for the development of advanced functional materials.

Thermally Activated Delayed Fluorescence (TADF) Organic Light-Emitting Diode (OLED) Emitters

A review of the current scientific literature does not indicate that this compound has been specifically utilized in the development of TADF emitters for OLEDs. While tert-butyl groups are commonly incorporated into TADF molecules to enhance performance, and other benzofuran-related structures have been investigated, there is no direct research linking this specific compound to TADF applications. rsc.orgnih.govnih.gov

Photo-chromic Materials

There is currently no scientific literature available that describes the application of this compound in the synthesis or development of photochromic materials.

Semiconductors

Benzofuran-based molecules are recognized as a class of semiconductor materials due to the potential for partial charge delocalization within their structure and intermolecular charge transfer capabilities. researchgate.net this compound serves as a key precursor for molecules designed for semiconductor applications.

Specifically, its derivatives, such as the 3,3′-diiodo-2,2′-bibenzofuran structures mentioned previously, are valuable intermediates used to synthesize heteropentacenes. researchgate.net These larger molecules possess extended π-conjugated systems, which are essential for charge transport in organic electronic devices. Similarly, the N,O,S-heteroacenes derived from this compound are also under investigation for use in organic semiconductor materials. nih.gov The role of the benzofuranone in these contexts is to provide a robust, modifiable platform for building the larger, π-conjugated systems required for semiconductor applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Fluorescent Sensors

The development of fluorescent probes for biological imaging is an active area of research. Benzofuran-based structures are often utilized as the core of fluorescent sensors due to their inherent photophysical properties, which can be modulated by the introduction of various functional groups. nih.gov For instance, derivatives of benzofuran have been engineered to act as highly selective fluorescent probes for biological targets such as the cannabinoid receptor type 1 (CB1R) and sigma (σ) receptors. nih.govnih.gov These probes are typically complex molecules where the benzofuran moiety is functionalized to enhance binding affinity and fluorescent signaling upon interaction with the target. However, no specific studies were found that employ this compound for this purpose.

Brightening Agents

Optical brightening agents, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes materials appear whiter and brighter. While certain complex heterocyclic compounds are known to function as brightening agents, the search of scientific databases did not yield any information on the use of this compound or its derivatives as brightening agents. One related compound, 5-(tert-Butyl)isobenzofuran-1,3-dione, is noted as a dye intermediate, but its properties as a brightening agent are not specified. medchemexpress.com

Non-Linear Optical (NLO) Chromophores and Molecular Polarization

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical data storage and telecommunications. The NLO properties of organic molecules are often associated with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. Benzofuran derivatives have been investigated as components of NLO chromophores. Studies have shown that modifying the benzofuran structure with electron-donating and electron-withdrawing groups can influence their NLO properties. nih.govnih.gov Research in this area has focused on complex benzofuran-containing systems designed to maximize the first-order hyperpolarizability (β), a measure of the NLO response. nih.govnih.gov However, there is no available research that characterizes the NLO properties or molecular polarization of this compound.

Conclusion and Future Research Directions in the Chemistry of 5 Tert Butyl Benzofuran 3 2h One

Summary of Key Academic Research Findings

Currently, there are no specific academic research findings to summarize for 5-(tert-Butyl)benzofuran-3(2H)-one. The field is essentially a blank slate, waiting for initial exploration and characterization. Research on analogous compounds, such as 5,7-di-tert-butyl substituted benzofuranones, has focused on their synthesis and potential biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai These studies hint at the potential for the tert-butyl group to influence the electronic and steric properties of the benzofuranone core, which in turn could modulate its reactivity and biological interactions.

Identification of Current Research Gaps and Challenges

The most significant research gap is the complete lack of fundamental data for this compound. The primary challenge is, therefore, the initial synthesis and purification of the compound in sufficient quantities for thorough characterization. Once obtained, the following key areas would need to be addressed:

Spectroscopic and Structural Characterization: Detailed analysis using NMR (¹H, ¹³C), IR, and mass spectrometry is required to establish a definitive structural fingerprint. X-ray crystallography would provide invaluable insight into its solid-state conformation.

Physicochemical Properties: Determination of properties such as melting point, boiling point, solubility, and pKa would be essential for any future synthetic or medicinal chemistry applications.

Reactivity Profile: A systematic study of its reactivity, including its behavior in the presence of electrophiles, nucleophiles, and under various reaction conditions, is needed to understand its synthetic utility.

Biological Screening: Initial in vitro screening against a panel of biological targets would be a crucial first step in identifying any potential pharmacological activity.

Prospective Methodologies for Synthesis and Derivatization

General synthetic strategies for benzofuran-3(2H)-ones can be adapted for the preparation of the 5-tert-butyl derivative. A plausible approach involves the intramolecular cyclization of a suitably substituted precursor. One common method is the acid-catalyzed cyclization of α-phenoxyacetic acids. For this compound, this would likely start from 4-tert-butylphenol.

Future derivatization studies could explore:

Reactions at the C2 Position: The methylene (B1212753) group at the C2 position is susceptible to condensation reactions with aldehydes and ketones to form 2-ylidene derivatives, which are known to possess a range of biological activities. scbt.com

Functionalization of the Benzene (B151609) Ring: While the tert-butyl group is robust, further electrophilic aromatic substitution on the benzene ring could be explored, although the directing effects of the existing substituents would need to be carefully considered.

Modification of the Carbonyl Group: The ketone at the C3 position can be a target for reduction to the corresponding alcohol or for the formation of imines and other derivatives.

A summary of potential synthetic strategies for the broader class of benzofuran-3(2H)-ones is presented in Table 1.

| Synthetic Method | Precursors | Key Features | Relevant Citations |

| Intramolecular Cyclization | α-Phenoxyacetic acids | Acid-catalyzed, common route | General knowledge |

| Microwave-Assisted Synthesis | Substituted benzoates | Rapid and efficient | researchgate.net |

| Gold-Catalyzed Cycloisomerization | o-Alkynyl phenols | Mild conditions | researchgate.net |

| Rhodium/Cobalt Relay Catalysis | N-Aryloxyacetamides and propiolic acids | Forms quaternary center at C2 | General knowledge |

Emerging Areas for Materials Science Applications and Advanced Chemical Synthesis

While speculative without specific data, the structural features of this compound suggest potential applications in several advanced fields: